molecular formula C12H9ClO B1626349 2-(2-Chloroacetyl)naphthalene CAS No. 50846-93-0

2-(2-Chloroacetyl)naphthalene

Cat. No.: B1626349
CAS No.: 50846-93-0
M. Wt: 204.65 g/mol
InChI Key: NYJAUILLKSDBMH-UHFFFAOYSA-N
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Description

2-(2-Chloroacetyl)naphthalene is an organic compound that belongs to the class of naphthalene derivatives It is characterized by the presence of a chloroacetyl group attached to the second position of the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(2-Chloroacetyl)naphthalene can be synthesized through the Friedel-Crafts acylation reaction. This involves the reaction of naphthalene with chloroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically proceeds under anhydrous conditions to prevent the hydrolysis of the acyl chloride. The general reaction scheme is as follows:

Naphthalene+Chloroacetyl chlorideAlCl3This compound\text{Naphthalene} + \text{Chloroacetyl chloride} \xrightarrow{\text{AlCl}_3} \text{this compound} Naphthalene+Chloroacetyl chlorideAlCl3​​this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of excess naphthalene can help drive the reaction to completion and minimize the formation of by-products. The reaction mixture is typically quenched with water, and the product is isolated through filtration and recrystallization.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloroacetyl)naphthalene undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution (EAS): The chloroacetyl group can direct further substitution reactions to the naphthalene ring.

    Nucleophilic Substitution: The chlorine atom in the chloroacetyl group can be replaced by nucleophiles such as amines or thiols.

    Reduction: The carbonyl group in the chloroacetyl moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst like iron (Fe) or sulfuric acid (H2SO4).

    Nucleophilic Substitution: Reagents like ammonia (NH3) or sodium thiolate (NaSMe) under basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products Formed

    Bromination: 2-(2-Bromoacetyl)naphthalene

    Amination: 2-(2-Aminoacetyl)naphthalene

    Reduction: 2-(2-Hydroxyethyl)naphthalene

Scientific Research Applications

2-(2-Chloroacetyl)naphthalene has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: It is used in the development of pharmaceutical compounds, particularly those with potential anticancer or antimicrobial properties.

    Material Science: It can be used in the synthesis of polymers and other materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(2-Chloroacetyl)naphthalene in biological systems involves its interaction with cellular proteins and enzymes. The chloroacetyl group can form covalent bonds with nucleophilic amino acid residues, leading to the inhibition of enzyme activity. This mechanism is particularly relevant in the context of its potential use as an anticancer agent, where it may inhibit key enzymes involved in cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 2-Acetyl naphthalene
  • 2-Bromoacetyl naphthalene
  • 2-Nitroacetyl naphthalene

Comparison

2-(2-Chloroacetyl)naphthalene is unique due to the presence of the chloroacetyl group, which imparts distinct reactivity compared to other naphthalene derivatives. For example, the chloroacetyl group is more reactive towards nucleophiles compared to the acetyl group in 2-acetyl naphthalene. Additionally, the presence of the chlorine atom can influence the compound’s electronic properties, making it suitable for specific applications in medicinal chemistry and material science.

Properties

IUPAC Name

2-chloro-1-naphthalen-2-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClO/c13-8-12(14)11-6-5-9-3-1-2-4-10(9)7-11/h1-7H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYJAUILLKSDBMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10503512
Record name 2-Chloro-1-(naphthalen-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10503512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50846-93-0
Record name 2-Chloro-1-(naphthalen-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10503512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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